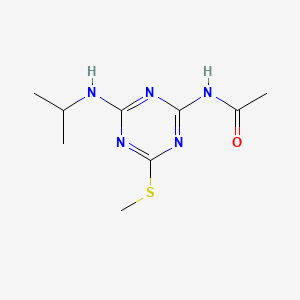
Acetamide, N-(4-((1-methylethyl)amino)-6-(methylthio)-1,3,5-triazin-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(4-((1-methylethyl)amino)-6-(methylthio)-1,3,5-triazin-2-yl)- is a chemical compound with a complex structure that includes an acetamide group, an isopropylamino group, and a methylthio group attached to a triazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-((1-methylethyl)amino)-6-(methylthio)-1,3,5-triazin-2-yl)- typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the reaction of cyanuric chloride with isopropylamine and methylthiol under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-(4-((1-methylethyl)amino)-6-(methylthio)-1,3,5-triazin-2-yl)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazine ring can be reduced under specific conditions, although this is less common.
Substitution: The isopropylamino group can be substituted with other amines or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Various amines or nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Amino-substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(4-((1-methylethyl)amino)-6-(methylthio)-1,3,5-triazin-2-yl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Acetamide, N-(4-((1-methylethyl)amino)-6-(methylthio)-1,3,5-triazin-2-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazine ring and the attached functional groups play a crucial role in determining the binding affinity and specificity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetamide, N-(1-methylethyl)-2-[(1-methylethyl)amino]-
- Acetamide, N-[2-[[[(1-methylethyl)amino]carbonyl]amino]ethyl]-
Uniqueness
Compared to similar compounds, Acetamide, N-(4-((1-methylethyl)amino)-6-(methylthio)-1,3,5-triazin-2-yl)- is unique due to the presence of the methylthio group and the specific substitution pattern on the triazine ring
Eigenschaften
CAS-Nummer |
83364-13-0 |
|---|---|
Molekularformel |
C9H15N5OS |
Molekulargewicht |
241.32 g/mol |
IUPAC-Name |
N-[4-methylsulfanyl-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]acetamide |
InChI |
InChI=1S/C9H15N5OS/c1-5(2)10-7-12-8(11-6(3)15)14-9(13-7)16-4/h5H,1-4H3,(H2,10,11,12,13,14,15) |
InChI-Schlüssel |
CPDIZGWEGWXWTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=NC(=NC(=N1)SC)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


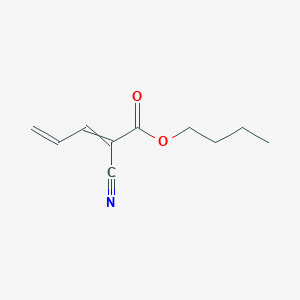
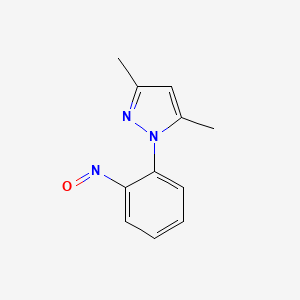
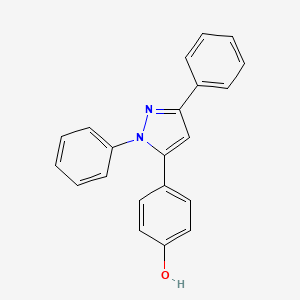
![N-Methoxy-N-methyl-N'-[4-(3-phenylpropyl)phenyl]urea](/img/structure/B14426157.png)
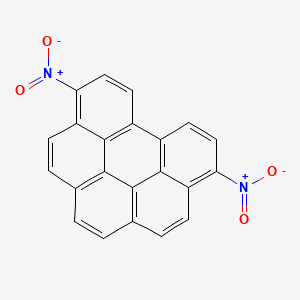
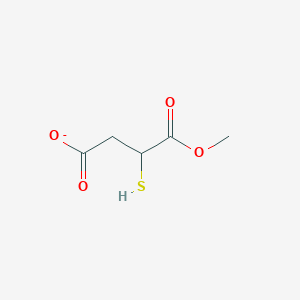

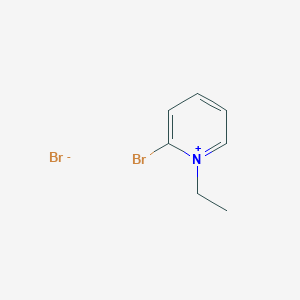
![Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)thio]-N-(3-ethoxypropyl)-](/img/structure/B14426187.png)
![[Methyl(nitroso)amino]methyl diethylcarbamodithioate](/img/structure/B14426202.png)


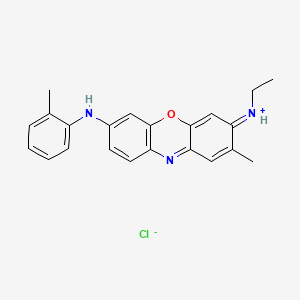
![4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-butoxybenzoate](/img/structure/B14426232.png)
